Cas no 183051-62-9 (4H-1-Benzopyran-4-one,6-[(dimethylamino)methyl]-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)- (9CI))
![4H-1-Benzopyran-4-one,6-[(dimethylamino)methyl]-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)- (9CI) structure](https://it.kuujia.com/scimg/cas/183051-62-9x500.png)
183051-62-9 structure
Nome del prodotto:4H-1-Benzopyran-4-one,6-[(dimethylamino)methyl]-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)- (9CI)
4H-1-Benzopyran-4-one,6-[(dimethylamino)methyl]-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-1-Benzopyran-4-one,6-[(dimethylamino)methyl]-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)- (9CI)
- (2S)-6-[(dimethylamino)methyl]-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one
- (2S)-6-[(dimethylamino)methyl]-5,7-dihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one
- (S)-2,3-Dihydro-5,7-dihydroxy-6-((dimethylamino)methyl)-2-phenyl-4H-1-benzopyran-4-one
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-6-((dimethylamino)methyl)-2-phenyl-, (S)-
- 6-Dimethylaminomethyl pinocembrin
- (2S)-6-(dimethylaminomethyl)-5,7-dihydroxy-2-phenyl-chroman-4-one
- (S)-6-((Dimethylamino)methyl)-5,7-dihydroxy-2-phenylchroman-4-one
- (2S)-6-[(dimethylamino)methyl]-5,7-dihydroxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
- DTXSID60171381
- 183051-62-9
-
- Inchi: InChI=1S/C18H19NO4/c1-19(2)10-12-13(20)8-16-17(18(12)22)14(21)9-15(23-16)11-6-4-3-5-7-11/h3-8,15,20,22H,9-10H2,1-2H3/t15-/m0/s1
- Chiave InChI: YPDOAPAUMDTKKS-HNNXBMFYSA-N
- Sorrisi: CN(CC1C(O)=CC2O[C@@H](CC(=O)C=2C=1O)C1C=CC=CC=1)C
Proprietà calcolate
- Massa esatta: 313.13147
- Massa monoisotopica: 313.131408
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 23
- Conta legami ruotabili: 3
- Complessità: 421
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.6
- Superficie polare topologica: 70
Proprietà sperimentali
- Densità: 1.297
- Punto di ebollizione: 535.9°Cat760mmHg
- Punto di infiammabilità: 277.9°C
- Indice di rifrazione: 1.633
- PSA: 70
4H-1-Benzopyran-4-one,6-[(dimethylamino)methyl]-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)- (9CI) Letteratura correlata
-
Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
183051-62-9 (4H-1-Benzopyran-4-one,6-[(dimethylamino)methyl]-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)- (9CI)) Prodotti correlati
- 111416-15-0(2H,4H,5H,6H,7H,8H-pyrazolo[3,4-d]azepine)
- 436092-94-3(Ethanone,2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]-1-(1-pyrrolidinyl)-)
- 1806320-59-1(Ethyl 3-cyano-4-iodo-5-methylbenzoate)
- 2034522-97-7([3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone)
- 1501084-74-7(6-chloro-1-methyl-1H-pyrazolo3,4-bpyridine-5-carboxylic acid)
- 2228577-23-7(2-bromo-4-(but-3-yn-2-yl)-1-methoxybenzene)
- 2172151-14-1(3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5-azaspiro5.5undecane)
- 1823496-90-7(1-(2-Chloroquinolin-3-yl)-2,2-difluoroethan-1-amine)
- 2034222-86-9(3-1-(1-benzofuran-2-yl)propan-2-yl-1-(2-phenoxyethyl)urea)
- 68831-78-7(Antheraxanthin)
Fornitori consigliati
atkchemica
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti
